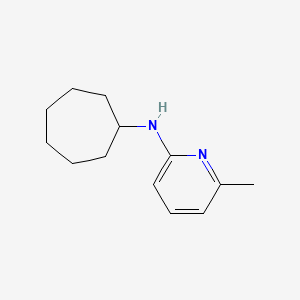![molecular formula C10H15F3N2O B7575332 N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide, also known as TFE-PMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFE-PMA is a pyrrolidine derivative that has been synthesized using various methods and has shown to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is not fully understood, but it is believed to involve the modulation of various ion channels and receptors. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to activate TRPA1 channels, which are involved in pain perception and inflammation. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to inhibit the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to possess unique biochemical and physiological effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its ability to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. One of the future directions is to further investigate the mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its potential applications in drug discovery. Another future direction is to study the potential toxicity of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide and its safety profile. Additionally, future studies could focus on the development of new derivatives of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrolidine with propargyl bromide in the presence of a base. The resulting compound is then treated with acetic anhydride and triethylamine to yield N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. This synthesis method has been optimized to produce high yields of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide with excellent purity.
Applications De Recherche Scientifique
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has shown to possess unique pharmacological properties, including its ability to modulate the activity of ion channels, receptors, and enzymes. N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has also been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-9(16)14-5-8-3-4-15(6-8)7-10(11,12)13/h2,8H,1,3-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTUDPAAJKJISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)


![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)

![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)